Cas no 726150-67-0 (5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide)

5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including an amino group at the 5-position, a methoxy substituent at the 2-position, and a 2-chlorophenyl sulfonamide moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a pharmacophore in the development of biologically active molecules. Its sulfonamide core provides a versatile scaffold for further functionalization, while the chloro and methoxy groups enhance its binding affinity in target interactions. The compound exhibits favorable stability and solubility properties, making it suitable for synthetic applications in drug discovery and chemical synthesis. Its well-defined structure allows for precise modifications in lead optimization studies.
5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide structure
726150-67-0 structure
Product name:5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
CAS No:726150-67-0
MF:C13H13ClN2O3S
MW:312.771920919418
CID:3105060
PubChem ID:3388857

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-N-(2-chloro-phenyl)-2-methoxy-benzenesulfonamide
    • 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
    • 726150-67-0
    • HMS2759H12
    • BEB15067
    • AKOS000116053
    • CHEMBL1520910
    • SMR000372634
    • CS-0218925
    • EN300-02481
    • 5-amino-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
    • Z56886262
    • MLS001002983
    • G31722
    • Inchi: InChI=1S/C13H13ClN2O3S/c1-19-12-7-6-9(15)8-13(12)20(17,18)16-11-5-3-2-4-10(11)14/h2-8,16H,15H2,1H3
    • InChI Key: ACZSCGAIKRDEPA-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 312.0335411Da
  • Monoisotopic Mass: 312.0335411Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 89.8Ų

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289595-250mg
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
250mg
¥1985.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289595-500mg
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
500mg
¥3124.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289595-1g
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
1g
¥3429.00 2024-05-02
Biosynth
BEB15067-5000 mg
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0
5g
$2,000.00 2023-01-05
Biosynth
BEB15067-1000 mg
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0
1g
$620.00 2023-01-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1289595-10g
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
10g
¥16099.00 2024-05-02
Biosynth
BEB15067-500 mg
5-Amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0
500MG
$385.00 2023-01-05
Enamine
EN300-02481-0.1g
5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
0.1g
$55.0 2023-06-10
Enamine
EN300-02481-10.0g
5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
10g
$688.0 2023-06-10
A2B Chem LLC
AV21499-100mg
5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
726150-67-0 95%
100mg
$93.00 2024-04-19

Additional information on 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide

Introduction to 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS No. 726150-67-0)

5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 726150-67-0, is a sulfonamide derivative with a unique structural configuration that makes it a promising candidate for various biological and pharmacological applications.

The molecular structure of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide consists of a benzene ring substituted with an amino group, a chlorophenyl group, and a methoxy group, all connected by a sulfonamide linkage. This arrangement imparts specific chemical and biological properties to the compound, making it an attractive subject for further investigation in drug discovery and development.

In recent years, sulfonamide derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds are known for their ability to interact with various biological targets, including enzymes and receptors, which makes them valuable in the design of therapeutic agents. The presence of both amino and sulfonamide functional groups in 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide enhances its potential as a pharmacophore, allowing for diverse modifications and derivatization to optimize its pharmacological properties.

One of the most compelling aspects of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar biological effects, which could be exploited for the development of new drugs targeting various diseases. For instance, sulfonamide derivatives have been widely used in the treatment of bacterial infections, diabetes, and even certain types of cancer.

The synthesis of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and sulfonation. The precise control of reaction conditions is crucial to ensure high yield and purity of the final product. Advanced synthetic methodologies, such as catalytic asymmetric synthesis and flow chemistry, have been employed to improve the efficiency and scalability of its production.

The pharmacological profile of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has been the focus of numerous preclinical studies. These studies have revealed potential therapeutic applications in several areas. For example, preliminary data suggest that this compound may possess anti-inflammatory properties by modulating key inflammatory pathways. Additionally, its ability to interact with specific enzymes could make it useful in the development of drugs for neurological disorders.

In vitro experiments have demonstrated that 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide exhibits significant activity against certain cancer cell lines. The compound appears to induce apoptosis and inhibit proliferation by disrupting critical cellular processes. These findings are particularly intriguing given the increasing demand for targeted therapies in oncology. Further research is warranted to explore its potential as a standalone drug or in combination with existing treatments.

The toxicological profile of 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is another critical aspect that has been thoroughly evaluated. Acute toxicity studies have shown that the compound is well-tolerated at moderate doses, with minimal adverse effects observed in animal models. However, chronic exposure studies are necessary to assess long-term safety concerns. Pharmacokinetic studies have also been conducted to understand how the body processes this compound, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

The development of novel pharmaceuticals often requires optimization of drug-like properties such as solubility, bioavailability, and metabolic stability. Computational methods, including molecular docking and virtual screening, have been utilized to identify structural modifications that could enhance these properties for 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide. These approaches allow researchers to predict how different chemical alterations will affect the compound's biological activity and pharmacokinetic behavior.

The future prospects for 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide are promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical trials and eventually bring new treatments to patients in need. The compound's unique structure and versatile biological activity make it a valuable asset in the quest for innovative therapeutics.

In conclusion, 5-amino-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS No. 726150-67-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its structural features, combined with promising preclinical data, position it as a compound worthy of further investigation. As research progresses, we can anticipate new insights into its mechanisms of action and expanded therapeutic uses.

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